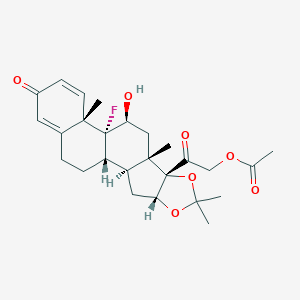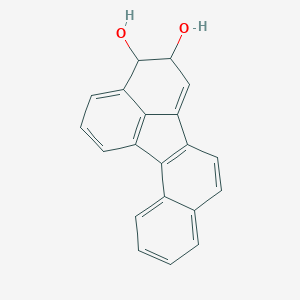
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene, also known as benzo[j]fluoranthene-4,5-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent environmental pollutant that is formed by the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-epoxide and 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol-epoxide, which can react with DNA to form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and ultimately, cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene include the induction of oxidative stress, inflammation, and DNA damage. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, it can induce the formation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene in lab experiments include its potent carcinogenic and mutagenic properties, which make it an ideal model compound for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it is readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity to lab personnel.
Direcciones Futuras
For research on 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene(j)fluoranthene include the development of more efficient and environmentally friendly synthesis methods, the identification of novel chemopreventive agents against PAH-induced carcinogenesis, and the elucidation of the molecular mechanisms underlying its carcinogenic and mutagenic properties. Moreover, future research should focus on the development of more effective methods for detecting and quantifying its DNA adducts in human tissues and fluids, which can provide valuable information on its exposure and potential health effects.
Métodos De Síntesis
The synthesis of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene can be achieved through several methods, including the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene, the reduction of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-quinone, and the dehydrogenation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol. However, the most commonly used method is the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene using various oxidizing agents, such as potassium permanganate, chromic acid, and ozone.
Aplicaciones Científicas De Investigación
4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene has been extensively used in scientific research due to its potent carcinogenic and mutagenic properties. It is commonly used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it has been used to evaluate the efficacy of various chemopreventive agents against PAH-induced carcinogenesis.
Propiedades
Número CAS |
151258-40-1 |
|---|---|
Nombre del producto |
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene |
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,16,18-nonaene-14,15-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-13-9-8-11-4-1-2-5-12(11)18(13)14-6-3-7-15(19(14)16)20(17)22/h1-10,17,20-22H |
Clave InChI |
RRKIIWROEQLDQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |
Sinónimos |
4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene 4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene, (trans)-isomer 4,5-dihydrobenzo(j)fluoranthene-4,5-diol B(j)F-4,5-diol benzo(j)fluoranthene-4,5-dihydro-4,5-diol trans-4,5-dihydro-4,5-dihydroxy-B(j)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



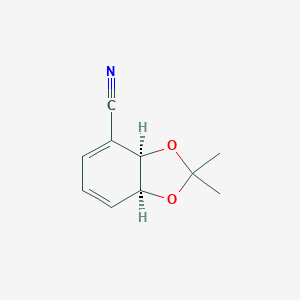
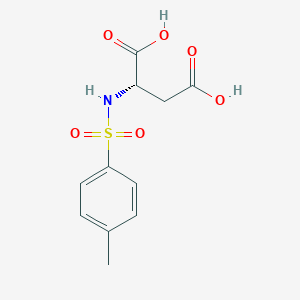

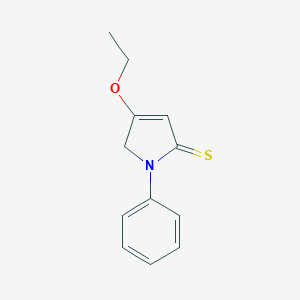
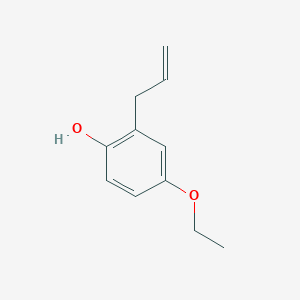
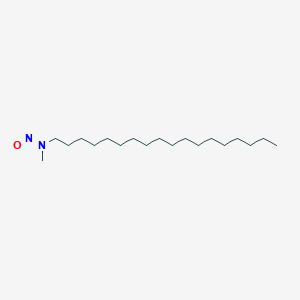

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

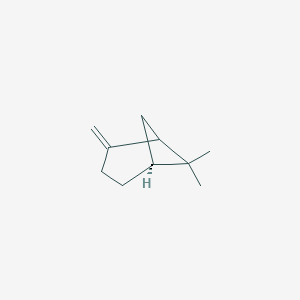
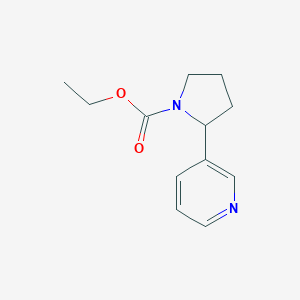
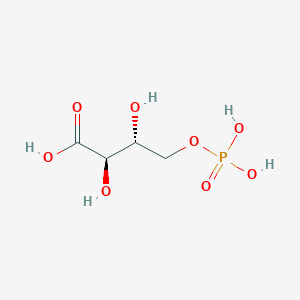
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
